molecular formula C23H23FN2O5S2 B6564810 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946283-36-9

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6564810
CAS No.: 946283-36-9
M. Wt: 490.6 g/mol
InChI Key: UOTKACXNNJWVEI-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including sulfonamide, fluorine, and methoxy groups

Synthetic Routes and Reaction Conditions:

  • Multistep Synthesis:

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can target the nitro groups, converting them to amine groups.

  • Substitution: Substitution reactions can occur at various positions on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Reagents such as alkyl halides and strong bases are often used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Amines.

  • Substitution: Various substituted aromatic compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components.

Comparison with Similar Compounds

  • N-Fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent.

  • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide: Unique due to its complex structure and multiple functional groups.

Uniqueness:

  • The presence of multiple functional groups in this compound provides unique chemical properties and reactivity compared to simpler sulfonamide compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-16-5-12-22(31-2)23(14-16)32(27,28)25-19-8-11-21-17(15-19)4-3-13-26(21)33(29,30)20-9-6-18(24)7-10-20/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKACXNNJWVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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